(4-Tert-butyl-3-methoxyphenyl)methanol
Overview
Description
(4-Tert-butyl-3-methoxyphenyl)methanol is an organic compound with the molecular formula C12H18O2 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-3-methoxyphenyl)methanol typically involves the reaction of 4-tert-butyl-3-methoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butyl-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butyl-3-methoxybenzaldehyde or 4-tert-Butyl-3-methoxybenzoic acid.
Reduction: 4-tert-Butyl-3-methoxyphenylmethane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Tert-butyl-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4-Tert-butyl-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methoxy and tert-butyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-tert-Butyl-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-tert-Butyl-3-methoxyphenylmethane: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
(4-Tert-butyl-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the methoxy and tert-butyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(4-tert-butyl-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7,13H,8H2,1-4H3 |
InChI Key |
QINKAJCTBATLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)CO)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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